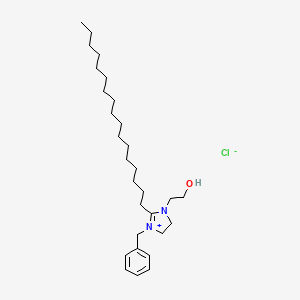
3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride is a synthetic organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Attachment of the heptadecyl chain: This long alkyl chain can be introduced via alkylation reactions using heptadecyl halides.
Addition of the hydroxyethyl group: Hydroxyethylation can be carried out using ethylene oxide or similar reagents.
Formation of the chloride salt: The final step involves the quaternization of the imidazole nitrogen with a suitable chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles in polar solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methylated derivatives.
Substitution: Various substituted imidazolium salts.
科学的研究の応用
Chemistry: Used as a catalyst or reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Benzyl-2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydro-1h-imidazol-3-ium chloride depends on its specific application. For example:
Antimicrobial activity: The compound may disrupt microbial cell membranes, leading to cell lysis and death.
Catalytic activity: It may act as a Lewis acid or base, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-methylimidazolium chloride
- 1-Heptadecyl-3-methylimidazolium chloride
- 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
特性
CAS番号 |
14356-60-6 |
|---|---|
分子式 |
C29H51N2O.Cl C29H51ClN2O |
分子量 |
479.2 g/mol |
IUPAC名 |
2-(3-benzyl-2-heptadecyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C29H51N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-29-30(25-26-32)23-24-31(29)27-28-20-17-16-18-21-28;/h16-18,20-21,32H,2-15,19,22-27H2,1H3;1H/q+1;/p-1 |
InChIキー |
CLQYEXVGDIHPFZ-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)
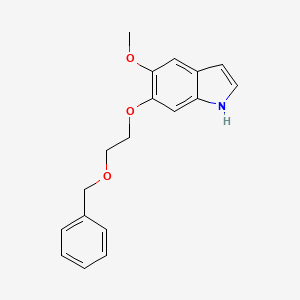
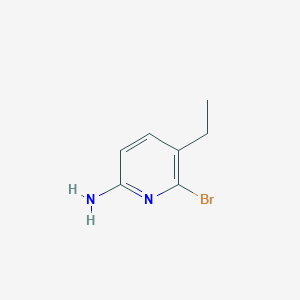
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)
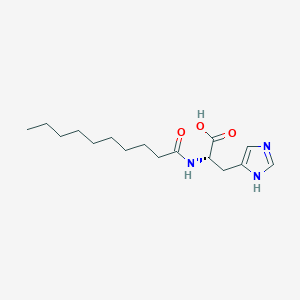
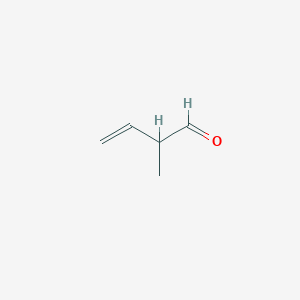
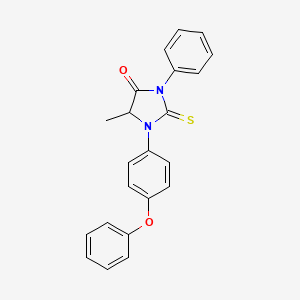
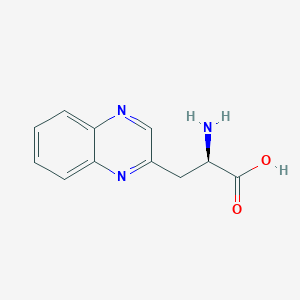

![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)

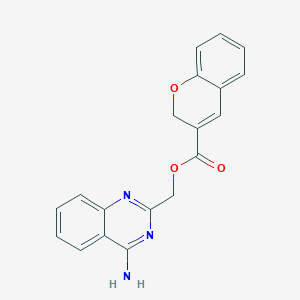
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
